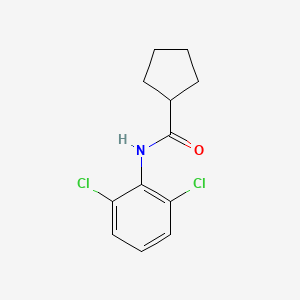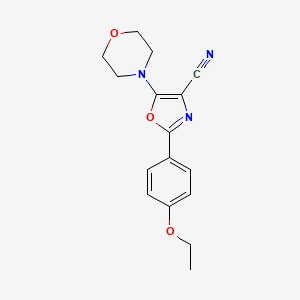![molecular formula C15H15ClN2O3S B5762411 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide, also known as MK-1775, is a small molecule inhibitor of the cell cycle checkpoint kinase 1 (Chk1). It has been extensively studied for its potential use in cancer therapy, particularly in combination with DNA-damaging agents. In
作用机制
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide inhibits Chk1 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, leading to checkpoint abrogation and increased sensitivity to DNA damage.
Biochemical and Physiological Effects
In preclinical studies, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy drugs. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to enhance the efficacy of PARP inhibitors in preclinical models of ovarian cancer. However, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.
实验室实验的优点和局限性
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is a potent and selective inhibitor of Chk1, making it a valuable tool for studying the DNA damage response pathway. However, its off-target effects on other kinases may complicate data interpretation in some experiments. In addition, the optimal dosing and scheduling of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in combination with other agents may vary depending on the specific cancer type and treatment regimen.
未来方向
There are several potential future directions for the development of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide as a cancer therapy. One area of focus is the identification of biomarkers that can predict response to 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide and guide patient selection. Another area of focus is the development of combination therapies that can enhance the efficacy of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in specific cancer types. Finally, there is interest in exploring the use of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in combination with immunotherapy agents to enhance the immune response against cancer cells.
合成方法
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide can be synthesized using a multi-step process starting from 2-chloro-4-nitroaniline. The first step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. This is followed by the reaction of the resulting amine with methylsulfonyl chloride to form the corresponding sulfonamide. The final step involves the coupling of the sulfonamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
科学研究应用
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy drugs. This is because Chk1 is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage to prevent cell cycle progression and allow for DNA repair. Inhibition of Chk1 by 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide results in the abrogation of this checkpoint, leading to increased sensitivity to DNA damage.
属性
IUPAC Name |
2-chloro-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(22(2,20)21)12-7-5-6-11(10-12)17-15(19)13-8-3-4-9-14(13)16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSYJPLFVFXOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)




![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)
![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)

![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)
